molecular formula C30H34O2 B12538448 1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} CAS No. 142494-80-2

1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}

Cat. No.: B12538448
CAS No.: 142494-80-2
M. Wt: 426.6 g/mol
InChI Key: WZDNIIZNEQHKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} is a complex organic compound characterized by its unique structure, which includes a phenylenedi(propane-2,2-diyl) core and two prop-2-en-1-yl)oxy]benzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,4’-dihydroxybiphenyl with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene} is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

142494-80-2

Molecular Formula

C30H34O2

Molecular Weight

426.6 g/mol

IUPAC Name

1,3-bis[2-(4-prop-2-enoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C30H34O2/c1-7-20-31-27-16-12-23(13-17-27)29(3,4)25-10-9-11-26(22-25)30(5,6)24-14-18-28(19-15-24)32-21-8-2/h7-19,22H,1-2,20-21H2,3-6H3

InChI Key

WZDNIIZNEQHKIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.